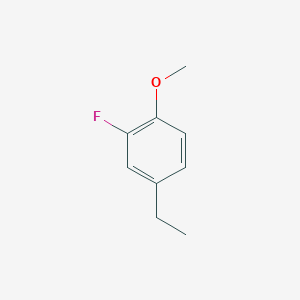
2-Ethyl-1,4-difluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-1,4-difluorobenzene: is an organic compound with the molecular formula C8H8F2 It is a derivative of benzene, where two hydrogen atoms in the benzene ring are replaced by fluorine atoms at the 1 and 4 positions, and an ethyl group is attached to the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1,4-difluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the fluorination of ethylbenzene derivatives. The process can be summarized as follows:
Starting Material: Ethylbenzene.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to enhance yield and efficiency. These methods often utilize advanced fluorination techniques and catalysts to achieve high selectivity and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethyl-1,4-difluorobenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of fluorine atoms, the compound can participate in further substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The ethyl group can be oxidized to form carboxylic acids or reduced to form different alkyl derivatives.
Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used.
Sulfonation: Sulfur trioxide (SO3) or concentrated sulfuric acid.
Halogenation: Halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products:
Nitration: 2-Ethyl-1,4-difluoronitrobenzene.
Sulfonation: 2-Ethyl-1,4-difluorobenzenesulfonic acid.
Halogenation: 2-Ethyl-1,4-difluorochlorobenzene or 2-Ethyl-1,4-difluorobromobenzene.
Applications De Recherche Scientifique
2-Ethyl-1,4-difluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of fluorinated drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 2-Ethyl-1,4-difluorobenzene in chemical reactions involves the interaction of its functional groups with various reagents. The fluorine atoms, being highly electronegative, influence the electron density of the benzene ring, making it more reactive towards electrophilic substitution. The ethyl group can also participate in reactions, either by undergoing oxidation or reduction.
Comparaison Avec Des Composés Similaires
1,4-Difluorobenzene: Lacks the ethyl group, making it less reactive in certain reactions.
2-Ethylbenzene: Lacks the fluorine atoms, resulting in different reactivity and applications.
1,2-Difluorobenzene: Fluorine atoms are positioned differently, affecting its chemical behavior.
Uniqueness: 2-Ethyl-1,4-difluorobenzene is unique due to the combined presence of both ethyl and fluorine substituents, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and industrial applications.
Propriétés
IUPAC Name |
2-ethyl-1,4-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWZLURIVGDUAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-[(4-Ethylpiperazino)methyl]benzaldehyde](/img/structure/B7964772.png)


